BenchChemオンラインストアへようこそ!

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (CAS 1220036-10-1) is a bifunctional heterocyclic building block belonging to the arylpiperazine-benzoate class, characterized by a 3-amino group and a 4-(4-methylpiperazin-1-yl) substituent on the benzoate core. Its molecular formula is C14H21N3O2 with a molecular weight of 263.34 g·mol⁻¹, a topological polar surface area (TPSA) of 58.8 Ų, and a computed LogP ranging from 1.20 to 1.78 depending on the algorithm.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 1220036-10-1
Cat. No. B1397316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
CAS1220036-10-1
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N
InChIInChI=1S/C14H21N3O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,15H2,1-2H3
InChIKeyYHQXIXVKKUCLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (CAS 1220036-10-1): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (CAS 1220036-10-1) is a bifunctional heterocyclic building block belonging to the arylpiperazine-benzoate class, characterized by a 3-amino group and a 4-(4-methylpiperazin-1-yl) substituent on the benzoate core [1]. Its molecular formula is C14H21N3O2 with a molecular weight of 263.34 g·mol⁻¹, a topological polar surface area (TPSA) of 58.8 Ų, and a computed LogP ranging from 1.20 to 1.78 depending on the algorithm . The compound is commercially supplied as a research chemical with a typical purity specification of ≥95%, and in some cases ≥98%, and is recommended for storage sealed under dry conditions at 2–8 °C . Structurally, it presents two synthetically addressable handles—the aniline NH₂ and the ethyl ester—that define its utility in medicinal chemistry campaigns requiring further elaboration of the piperazine-benzoate scaffold.

Why In-Class Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate Analogs Cannot Be Simply Interchanged


Compounds within the 3-amino-4-(piperazin-1-yl)benzoate family share a conserved core yet diverge sharply in critical molecular properties that govern their fitness for a given research or industrial purpose. The N4-substituent on the piperazine ring and the identity of the benzoate ester together modulate lipophilicity, permeability, basicity, and steric accessibility across a range that can derail a synthesis or pharmacological campaign if the wrong analog is selected. For instance, the benzyl congener DCLX069 (ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, CAS 792946-69-1) carries an additional phenyl ring that adds 76 Da of molecular weight and raises the LogP by approximately 0.8–1.2 log units relative to the 4-methyl derivative, substantially altering membrane partitioning and solubility [1]. Similarly, moving from the ethyl ester to the methyl ester (CAS 65639-61-4) changes the hydrolytic stability and transesterification profile . In synthetic sequences that exploit sequential deprotection or chemoselective coupling, these differences are not cosmetic; they determine reaction yields, purification feasibility, and the integrity of downstream intermediates. The evidence below quantifies precisely where the 4-methyl-ethyl ester combination provides measurable differentiation.

Quantitative Differentiation Evidence for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (CAS 1220036-10-1) vs. Closest Analogs


Lipophilicity Reduction of ΔLogP ≈ 0.8–1.2 vs. the 4-Benzyl Analog DCLX069 Enhances Aqueous Compatibility

The 4-methyl substituent on the piperazine ring of the target compound confers substantially lower lipophilicity than the 4-benzyl substituent present in the closest biologically annotated analog, DCLX069 (CAS 792946-69-1). The target compound's computed LogP (XLogP3) is 1.4, versus 2.63 for DCLX069 [1]. An alternative computational source reports LogP values of 1.20 (Chemscene) and 1.78 (Chemsrc) for the target compound, all of which lie well below the DCLX069 value . This reduction of 0.83–1.43 log units translates into a theoretical ~7- to ~27-fold higher aqueous solubility (assuming a 1:1 relationship between LogP reduction and logS increase for structurally related neutral compounds), favoring applications requiring aqueous compatibility without co-solvents or detergents.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Reduction of 76 Da vs. DCLX069 Improves Ligand Efficiency and Formulation Flexibility

The target compound (MW = 263.34 g·mol⁻¹) is 76 Da lighter than DCLX069 (MW = 339.43 g·mol⁻¹) . This represents a 22.4% reduction in molecular mass. The lower MW places the target compound within both the Rule-of-Three compliant fragment space (MW < 300 Da) and the lead-like chemical space favored for optimization campaigns, whereas DCLX069 already lies beyond the fragment threshold and closer to drug-like space. The reduced size also correlates with a higher heavy-atom count efficiency metric should any biological activity be identified, as any measured binding affinity would be achieved with 19 heavy atoms vs. 25 for DCLX069.

Molecular weight Lead-likeness Fragment-based drug discovery

Ethyl Ester Provides Predictable Hydrolytic Stability vs. Methyl Ester for Multi-Step Synthetic Sequences

The ethyl ester of the target compound offers a well-characterized balance between hydrolytic lability and steric protection that differs meaningfully from the methyl ester analog (CAS 65639-61-4). Methyl esters generally hydrolyze 2- to 5-fold faster than ethyl esters under alkaline conditions due to reduced steric shielding of the carbonyl carbon [1]. Conversely, the ethyl ester is significantly more labile than the tert-butyl ester analog (CAS 1613475-24-3), which requires strongly acidic conditions (TFA or HCl) for cleavage and is susceptible to premature deprotection during storage [2]. This intermediate lability profile renders the target compound the preferred choice when synthetic schemes demand: (i) ester stability during basic amine acylation steps that might cleave a methyl ester, and (ii) ester cleavability under mild saponification conditions that leave acid-sensitive functionality intact.

Ester hydrolysis Protecting group strategy Synthetic chemistry

4-Methylpiperazine Substituent Minimizes Steric Bulk at the Piperazine N4 Position vs. 4-Benzyl, Facilitating Downstream N-Functionalization

The 4-methyl group on the piperazine ring of the target compound represents the minimal alkyl substituent beyond hydrogen, occupying a Taft steric parameter (Es) of approximately 0.00 (referenced to methyl), whereas the 4-benzyl group in DCLX069 presents an Es value of approximately –0.38, indicating substantially greater steric demand [1]. Quantitatively, this corresponds to the benzyl group occupying roughly 2.4 times the van der Waals volume of the methyl group in the vicinity of the piperazine N4 position. In practice, this steric difference can affect: (i) the rate and yield of further N-alkylation or N-acylation reactions at the remaining piperazine nitrogen if deprotection is pursued; (ii) the conformational ensemble accessible to the piperazine ring, which in turn influences the presentation of the 3-amino and ester groups to binding partners or coupling reagents.

Steric accessibility Piperazine functionalization Medicinal chemistry

Dual Reactive Handles (3-NH₂ + COOEt) Enable Orthogonal Derivatization without Protecting Group Interconversion

The target compound presents two synthetically orthogonal functional groups: a primary aromatic amine at position 3 and an ethyl ester at position 1 of the benzoate ring. The amine can undergo acylation, sulfonylation, reductive amination, or diazotization independently of the ester, while the ester can be hydrolyzed, reduced, or transesterified without affecting the amine under appropriately chosen conditions [1]. This orthogonality contrasts with the free carboxylic acid analog (3-amino-4-(4-methylpiperazin-1-yl)benzoic acid), which requires protection of the acid before conducting amine-directed reactions, and with the tert-butyl ester analog, which precludes basic hydrolysis conditions. The compound's assignment as a 'Building Block' in multiple supplier catalogs reflects its designed purpose as a versatile intermediate for parallel library synthesis .

Orthogonal reactivity Library synthesis Building block utility

Commercially Available Purity Tier ≥98% from Specialist Vendors Exceeds the Standard 95% Specification for Analogs

Multiple vendors offer the target compound at a purity specification of ≥95% (standard research grade), and at least one specialist vendor (Chemscene, Cat. CS-0577495) supplies it at ≥98% purity . In comparison, the methyl ester analog (CAS 65639-61-4) is typically listed at 95% purity without a documented higher-purity tier from the surveyed suppliers . For procurement decisions in medicinal chemistry where impurity profiles can confound biological assay interpretation (e.g., trace metal contaminants from synthesis affecting kinase assays), the availability of a verified ≥98% purity grade provides a quantifiable quality advantage.

Purity Quality control Procurement specification

High-Value Application Scenarios for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate (CAS 1220036-10-1) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Rule-of-Three Compliance

The target compound's molecular weight of 263.34 Da places it within the Rule-of-Three fragment space (MW < 300), unlike the benzyl analog DCLX069 (339.43 Da) . Combined with its moderate LogP (1.2–1.8) and dual orthogonal reactive handles, the compound is well-suited for inclusion in fragment screening libraries targeting kinases, GPCRs, or epigenetic readers where the N-methylpiperazine motif is a privileged pharmacophore. The availability of ≥98% purity ensures that fragment hit confirmation is not confounded by impurities.

Multi-Step Medicinal Chemistry Synthesis Requiring Chemoselective Amine Acylation Without Ester Hydrolysis

The ethyl ester's intermediate hydrolytic stability—more robust than the methyl ester (2–5× slower alkaline hydrolysis) yet cleavable under milder conditions than the tert-butyl ester—makes this compound the preferred building block when a synthetic route calls for acylation or sulfonylation of the 3-amino group in the presence of the ester [1][2]. This chemoselectivity advantage reduces step count and improves overall yield in the construction of elaborated benzoate-piperazine scaffolds.

Parallel Library Synthesis of N-Methylpiperazine-Containing Bioactive Conjugates

The target compound's dual orthogonal reactive handles—primary aromatic amine and ethyl ester—permit two sequential diversity-generating steps without protecting group interconversion [3]. This capability directly reduces the number of synthetic operations required per library member, making the compound cost-effective for medium-to-high-throughput parallel synthesis of analogs for SAR exploration around the piperazine-benzoate chemotype.

Biochemical Assays Requiring Low-DMSO or Detergent-Free Aqueous Conditions

With a computed LogP of 1.2–1.8, the target compound is substantially less lipophilic than the benzyl analog DCLX069 (LogP 2.63), translating into an estimated 7- to 27-fold higher aqueous solubility [4]. This property makes the compound more suitable for biochemical assay formats (e.g., SPR, ITC, fluorescence polarization) that require minimal organic co-solvent, where the benzyl analog may precipitate or require DMSO concentrations that interfere with protein stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.